N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a triazolo[4,3-c]pyrimidine derivative characterized by a 4-chlorophenyl acetamide group, a 3,5-dimethylphenylamino substituent at position 5, and a methyl group at position 7 of the pyrimidine core.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-13-8-14(2)10-18(9-13)26-21-24-15(3)11-19-27-28(22(31)29(19)21)12-20(30)25-17-6-4-16(23)5-7-17/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXAPVHCPDOQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves the construction of the triazolo[4,3-c]pyrimidine core followed by functionalization. The synthetic route often includes:
Formation of the triazolo[4,3-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-chlorophenyl and 3,5-dimethylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines .
Scientific Research Applications
Table 1: Summary of Synthetic Methods
Biological Activities
Research has indicated that N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide exhibits significant biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. Its efficacy has been compared to standard antibiotics, indicating potential as a new antimicrobial agent.
Anticancer Potential
Preliminary in vitro studies suggest that the compound may inhibit the growth of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in animal models. It appears to modulate inflammatory cytokines and reduce edema.
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Results indicated a minimum inhibitory concentration (MIC) comparable to existing treatments, suggesting its potential as an alternative therapy for resistant infections .
Case Study 2: Cancer Cell Line Analysis
In vitro assays on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers. These findings support further investigation into its use as an anticancer agent .
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, where the compound binds and prevents ATP from interacting with the kinase, thus inhibiting its activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a triazolo[4,3-c]pyrimidine scaffold with analogues reported in and . Key structural variations include:
Key Observations :
- Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound increases molecular mass and lipophilicity compared to the 4-fluorophenyl analogue in . Chlorine’s stronger electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets.
- Substituent Positioning: The 3,5-dimethylphenylamino group (target) vs.
- Core Modifications : Compounds in replace the acetamide with benzylthio groups, reducing hydrogen-bonding capacity but increasing sulfur-mediated interactions .
Biological Activity
N-(4-chlorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- A triazolo-pyrimidine core
- An acetamide moiety
- Substituents such as a 4-chlorophenyl group and a 3,5-dimethylphenyl amino group
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Several studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : The triazolo-pyrimidine derivatives often act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways.
- Efficacy : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines such as A431 and Jurkat cells. The IC50 values for these compounds typically range from 1 to 10 µM, indicating potent anticancer effects compared to standard treatments like doxorubicin .
Antimicrobial Activity
Research has also indicated that triazole derivatives possess antimicrobial properties:
- Mechanism : These compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Efficacy : In vitro studies report minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 31.25 µg/mL to 125 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-withdrawing groups (like the chlorophenyl) enhances the compound's potency.
- Core Structure : The triazolo-pyrimidine framework is essential for maintaining biological activity.
- Amino Group Positioning : Variations in the positioning of amino groups on the phenyl ring can significantly affect the compound's interaction with target proteins.
Case Studies
- Anticancer Screening : A study screened a library of compounds similar to this compound against multicellular spheroids derived from human cancer cell lines. Results indicated a notable reduction in spheroid growth with select compounds showing over 70% inhibition at concentrations below 10 µM .
- Antimicrobial Testing : Another study assessed various derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results highlighted that modifications to the triazole ring significantly increased antibacterial efficacy compared to unmodified counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
